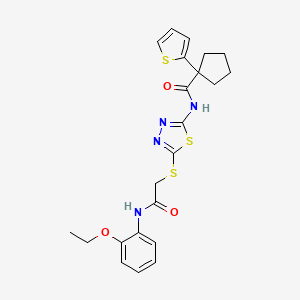

N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S3/c1-2-29-16-9-4-3-8-15(16)23-18(27)14-31-21-26-25-20(32-21)24-19(28)22(11-5-6-12-22)17-10-7-13-30-17/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDYEQFAGYUDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This article discusses its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanism of action and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement comprising a thiadiazole ring, a cyclopentanecarboxamide moiety, and an ethoxyphenyl group. Its molecular formula is , with a molecular weight of 368.4 g/mol. The presence of sulfur and nitrogen heteroatoms in the structure contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activities of thiadiazole derivatives have been widely documented, showcasing their potential in various therapeutic applications:

1. Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant antimicrobial properties against various pathogens. Research indicates that compounds similar to this compound exhibit strong synergistic effects when used in combination with standard antibiotics against resistant strains such as Staphylococcus aureus .

2. Anticancer Activity

Studies have shown that thiadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects on cancer cell lines like A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation .

3. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. It may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. In vivo studies have indicated that related thiadiazole derivatives significantly reduce inflammation in animal models .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways, such as COX enzymes.

- Receptor Modulation : It may bind to cellular receptors influencing signaling pathways that regulate cell growth and apoptosis.

Research Findings

A summary of relevant studies on thiadiazole derivatives is presented below:

Case Studies

- Antimicrobial Efficacy : A study assessed the synergistic effect of thiadiazole derivatives combined with standard antibiotics against Staphylococcus aureus. Results indicated enhanced antibacterial activity compared to individual treatments.

- Cytotoxicity Against Cancer Cells : In vitro studies on various cancer cell lines revealed that compounds structurally similar to this compound exhibited IC50 values indicating potent cytotoxic effects.

Scientific Research Applications

Chemical Characteristics

The compound has the following key characteristics:

- Molecular Formula : C16H16N6O3S

- Molecular Weight : 436.5 g/mol

- Structural Features : The compound features a thiadiazole moiety, which is known for its biological activity, along with a cyclopentanecarboxamide structure that enhances its pharmacological properties .

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : Various studies have shown that compounds similar to N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide demonstrate effectiveness against a range of bacterial and fungal strains. One study reported that certain thiadiazole derivatives inhibited the growth of Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .

| Compound | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| Thiadiazole Derivative | X. oryzae pv. oryzae | 56% |

| Thiadiazole Derivative | F. graminearum | Not specified |

Anticancer Potential

The compound's structure suggests potential anticancer applications due to its ability to interact with critical enzymes involved in tumor growth:

- Mechanism of Action : It is believed that the compound can inhibit specific enzymes necessary for cancer cell proliferation. This mechanism is crucial in developing targeted cancer therapies .

Case Study: Antitumor Activity

A study investigated various thiadiazole derivatives for their antitumor effects against breast cancer cell lines. Among them, certain compounds demonstrated significant inhibitory activity compared to standard treatments like doxorubicin .

Anticonvulsant Properties

The anticonvulsant potential of thiadiazole derivatives has been explored through various models:

- Animal Studies : In vivo studies using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods have shown that some derivatives provide substantial protection against induced seizures. For example, one derivative was found to be 1.8 times more effective than valproic acid in preventing seizures .

| Model | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index |

|---|---|---|---|

| MES | 3807.87 | 126.8 | 7.3 |

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole moiety undergoes characteristic reactions, including nucleophilic substitution and ring-opening processes. Key observations include:

Nucleophilic Substitution at Position 5

The sulfur atom at position 5 participates in nucleophilic displacement reactions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields S-alkyl derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., benzoyl chloride) in pyridine generates thioester derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | S-Methyl derivative | 72–85 |

| Acylation | Benzoyl chloride, pyridine | Thioester | 65–84 |

Ring-Opening Reactions

Under strongly acidic or reductive conditions, the thiadiazole ring undergoes cleavage. For instance:

-

Acidic Hydrolysis : Concentrated HCl at reflux generates thioamide intermediates .

-

Reduction with LiAlH₄ : Produces open-chain thiols and amines .

Amide Group Reactivity

The compound contains two amide groups that participate in hydrolysis and condensation reactions:

Hydrolysis

-

Acidic Hydrolysis : 6M HCl at 100°C cleaves the amide bonds, yielding 2-ethoxyaniline and cyclopentanecarboxylic acid derivatives .

-

Basic Hydrolysis : NaOH (10%) generates sodium salts of the corresponding carboxylic acids .

| Condition | Products | Reaction Time (h) |

|---|---|---|

| 6M HCl, Δ | 2-ethoxyaniline + thiophene-cyclopentane acid | 6–8 |

| 10% NaOH | Sodium carboxylates | 4–5 |

Condensation

The amide nitrogen reacts with aldehydes (e.g., formaldehyde) to form Schiff bases under anhydrous conditions .

Thioether Linkage Oxidation

The –S–CH₂– group undergoes oxidation to sulfoxide or sulfone derivatives:

-

H₂O₂/CH₃COOH : Mild oxidation yields sulfoxide (R–S(=O)–CH₂–).

-

KMnO₄/H₂SO₄ : Strong oxidation produces sulfone (R–SO₂–CH₂–) .

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| H₂O₂/CH₃COOH | Sulfoxide | >90% |

| KMnO₄/H₂SO₄ | Sulfone | 75–82% |

Electrophilic Aromatic Substitution

The thiophen-2-yl group undergoes electrophilic substitution:

Biological Activity-Linked Reactivity

The compound interacts with biological targets via:

-

Hydrogen Bonding : Amide and thiadiazole NH groups bind to enzyme active sites (e.g., HDAC2 inhibition) .

-

Metal Coordination : Sulfur and nitrogen atoms chelate transition metals (e.g., Zn²⁺ in metalloproteinases) .

Stability and Degradation Pathways

Comparison with Similar Compounds

Key Findings :

- The ethoxy group in the target compound improves water solubility compared to the phenyl group in CAS 1351612-40-2, which may enhance bioavailability .

Thiophene-Containing Carboxamides

Table 2: Thiophene Moieties in Related Compounds

Key Findings :

- The thiophen-2-yl group in the target compound may facilitate binding to hydrophobic enzyme pockets, similar to anti-schistosomal agents in .

- Unlike the hydroxylated thiophene in , the target compound’s thiophene lacks polar groups, which could reduce off-target interactions .

Heterocyclic Carboxamides with Alternative Cores

Table 3: Comparison with Oxadiazole and Thiazole Derivatives

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical variables affecting yield, while response surface methodology refines optimal conditions. Statistical validation via ANOVA ensures reproducibility .

- Key Variables to Test :

| Variable | Range | Impact on Yield |

|---|---|---|

| Reaction Temp | 60–120°C | Non-linear correlation |

| Solvent (DMF vs. THF) | Polarity | Affects solubility of thiadiazol intermediates |

| Stirring Rate | 200–800 RPM | Critical for heterogeneous reactions |

Q. What analytical techniques are most effective for characterizing the compound’s structural integrity?

- Methodological Answer : Combine NMR (e.g., H, C, DEPT-135) to confirm backbone connectivity and substituent placement, with high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography resolves stereochemical ambiguities, while FT-IR verifies functional groups (amide C=O stretch at ~1650 cm) .

Q. How should researchers design initial bioactivity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting conserved biological pathways (e.g., kinase inhibition, antimicrobial activity) using positive/negative controls. For example, a microdilution assay with S. aureus and E. coli can assess antimicrobial potential, while dose-response curves quantify IC values. Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding modes of this compound?

- Methodological Answer : Employ hybrid quantum mechanics/molecular mechanics (QM/MM) to simulate reaction pathways (e.g., thiadiazol-thiol coupling). For binding predictions, use molecular docking (AutoDock Vina) with protein targets (e.g., COX-1/2) and validate via molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability .

- Example Workflow :

Generate 3D conformers (Open Babel).

Dock into active site (PDB: 1PXX for COX-2).

Run 100-ns MD simulation to evaluate binding free energy (MM-PBSA).

Q. How should contradictory data between computational predictions and experimental results be resolved?

- Methodological Answer : Reconcile discrepancies by revisiting force field parameters (e.g., AMBER vs. CHARMM) or solvent models (implicit vs. explicit). Cross-validate with alternative techniques: if docking suggests COX-2 inhibition but in vitro assays show weak activity, use surface plasmon resonance (SPR) to measure binding kinetics directly .

Q. What interdisciplinary approaches enhance the study of this compound’s properties?

- Methodological Answer : Integrate cheminformatics (KNIME/Python) to analyze structure-activity relationships (SAR) across analogs. Pair with AI-driven synthesis planning (IBM RXN) to propose novel derivatives. Use COMSOL Multiphysics to model diffusion kinetics in drug delivery systems .

Data Analysis and Optimization

Q. What statistical methods are recommended for optimizing reaction conditions?

- Methodological Answer : Apply Taguchi orthogonal arrays to minimize experimental runs while maximizing data resolution. For instance, a array (3 factors, 3 levels) reduces trials from 27 to 8. Use pareto charts to rank variable significance and desirability functions to balance yield vs. purity .

Q. How can researchers address batch-to-batch variability in synthesis?

- Methodological Answer : Implement process analytical technology (PAT) such as inline FT-IR or Raman spectroscopy for real-time monitoring. Control strategies (e.g., PID loops) adjust parameters dynamically. Retrospective analysis via principal component analysis (PCA) identifies latent variability sources (e.g., raw material impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.